1,3,5-Tris(4-methoxyphenyl)benzene
Overview
Description
1,3,5-Tris(4-methoxyphenyl)benzene is an organic compound with the molecular formula C27H24O3. It is a derivative of benzene where three methoxyphenyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.
Mode of Action
Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .
Biochemical Pathways
Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .
Result of Action
As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-methoxyphenyl)benzene can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-methoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,3,5-Tris(4-hydroxyphenyl)benzene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,5-Tris(4-methoxyphenyl)benzene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Medicine: As a potential scaffold for drug development.
Industry: In the production of advanced materials and polymers.
Comparison with Similar Compounds
- 1,3,5-Tris(4-hydroxyphenyl)benzene
- 1,3,5-Tris(4-methylphenyl)benzene
- 1,3,5-Tris(4-chlorophenyl)benzene
Uniqueness: 1,3,5-Tris(4-methoxyphenyl)benzene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and its ability to participate in specific chemical reactions. The methoxy groups also influence the compound’s electronic properties, making it distinct from its hydroxy, methyl, and chloro analogs .
Properties
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-20-8 | |
Record name | 7509-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?
A1: this compound exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []
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